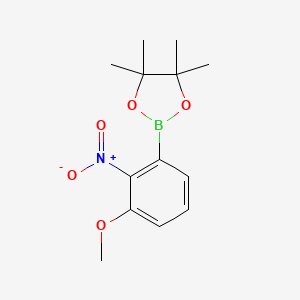

3-Methoxy-2-nitrophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(3-methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-7-6-8-10(18-5)11(9)15(16)17/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUBDUUNTYCOIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 3-Methoxy-2-nitrophenylboronic Acid Pinacol Ester: A Keystone Building Block in Modern Drug Discovery

Foreword: The Strategic Importance of Arylboronic Esters

In the landscape of modern synthetic organic chemistry, particularly within the realm of drug development, arylboronic acids and their pinacol esters stand out as exceptionally versatile intermediates. Their prominence is intrinsically linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds. Among these valuable reagents, 3-Methoxy-2-nitrophenylboronic acid pinacol ester has emerged as a crucial building block. Its unique substitution pattern—a sterically demanding ortho-nitro group and an electron-donating methoxy group—offers a sophisticated platform for synthesizing complex molecular architectures, particularly in the development of novel kinase inhibitors and other targeted therapeutics. This guide provides an in-depth, experience-driven exploration of its synthesis, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and practical considerations essential for success in a research and development setting.

Strategic Overview: The Miyaura Borylation Approach

The most reliable and scalable route to 3-Methoxy-2-nitrophenylboronic acid pinacol ester involves the palladium-catalyzed Miyaura borylation of an appropriate aryl halide. This reaction, a cornerstone of modern cross-coupling chemistry, forms a carbon-boron bond by coupling an aryl halide with a boron-containing reagent, typically bis(pinacolato)diboron (B₂pin₂).

The overall transformation is depicted below:

Figure 1: General workflow for the Miyaura borylation synthesis.

The selection of 1-bromo-3-methoxy-2-nitrobenzene as the starting material is a strategic choice. While an aryl iodide would be more reactive, the corresponding bromide offers a good balance of reactivity and stability, and is often more cost-effective for larger scale synthesis. The aryl chloride is generally too unreactive for this transformation without specialized, highly active catalyst systems.

The "Why": Deconstructing the Experimental Choices

A successful synthesis hinges on understanding the function of each component in the reaction mixture. This section dissects the critical parameters and the rationale behind their selection.

| Component | Example | Function & Rationale |

| Aryl Halide | 1-Bromo-3-methoxy-2-nitrobenzene | The electrophilic partner in the catalytic cycle. The bromide provides a good leaving group for oxidative addition to the Pd(0) center. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | A stable, easily handled source of boron. The pinacol ester product is generally more robust and easier to purify than the corresponding boronic acid. |

| Catalyst Precursor | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | A highly efficient and robust air-stable Pd(II) precatalyst. In situ, it is reduced to the active Pd(0) species. The dppf ligand is crucial for stabilizing the catalytic species and promoting the desired reaction pathway. |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | This bulky, electron-rich ferrocene-based ligand promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination. Its large bite angle is particularly effective for coupling sterically hindered partners. |

| Base | Potassium Acetate (KOAc) | A moderately weak base essential for the transmetalation step. It facilitates the transfer of the boryl group from the diboron reagent to the palladium center, regenerating the active catalyst. Stronger bases like hydroxides or alkoxides can lead to competing side reactions, such as hydrolysis of the ester product. |

| Solvent | 1,4-Dioxane or DMSO | Aprotic, polar solvents capable of dissolving all reactants and stabilizing the charged intermediates in the catalytic cycle. Dioxane is a common choice, though DMSO can sometimes enhance reactivity for less reactive aryl chlorides. The choice of solvent must be made carefully, as it needs to be anhydrous to prevent hydrolysis of the boronic ester. |

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Miyaura borylation is best understood through its catalytic cycle. The process, facilitated by the palladium-dppf complex, is a sequence of well-defined organometallic transformations.

An In-Depth Technical Guide to 3-Methoxy-2-nitrophenylboronic Acid Pinacol Ester and Its Analogs in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Arylboronic Acid Pinacol Esters

In the landscape of modern organic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1] This Nobel Prize-winning methodology's success is intrinsically linked to the versatility and stability of its organoboron reagents.[2] Among these, arylboronic acid pinacol esters have emerged as indispensable tools. Their enhanced stability compared to free boronic acids simplifies handling, purification, and storage, while still offering excellent reactivity in palladium-catalyzed transformations.[3][4]

This guide focuses on the technical aspects of 3-methoxy-2-nitrophenylboronic acid pinacol ester, a strategically substituted building block. The presence of both a methoxy and a nitro group on the phenyl ring offers medicinal chemists a powerful handle to modulate the electronic properties, metabolic stability, and binding interactions of target molecules.[5][6] While the specific CAS number for 3-methoxy-2-nitrophenylboronic acid pinacol ester is not prominently listed in common chemical databases, this guide will provide comprehensive insights into its synthesis, characterization, and application by drawing parallels with its closely related and well-documented isomers.

Physicochemical Properties and Characterization

3-Methoxy-2-nitrophenylboronic acid pinacol ester, like its isomers, is expected to be a solid at room temperature, often appearing as a white to pale yellow crystalline powder. The pinacol ester group confers significant stability, making it less prone to dehydration to form boroxines and more resistant to protodeborylation, a common side reaction with electron-deficient arylboronic acids.[2][3]

Key Structural Features and Isomeric Analogs

The precise arrangement of the methoxy and nitro substituents on the phenyl ring is critical for its reactivity and the properties it imparts to a larger molecule. Several isomers are commercially available and serve as excellent reference points for understanding the chemistry of the target compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Methoxy-5-nitrophenylboronic acid pinacol ester | 677746-34-8 | C13H18BNO5 | 279.10 |

| 4-Methoxy-2-nitrophenylboronic acid pinacol ester | 1073353-81-7 | C13H18BNO5 | 279.10 |

| 3-Methoxy-4-nitrophenylboronic acid pinacol ester | 755026-96-1 | C13H18BNO5 | 279.10 |

| 3-Nitrophenylboronic acid pinacol ester | 68716-48-3 | C12H16BNO4 | 249.07 |

| 2-Nitrophenylboronic acid pinacol ester | 190788-59-1 | C12H16BNO4 | 249.07 |

Table 1: Physicochemical data for 3-Methoxy-2-nitrophenylboronic acid pinacol ester and its commercially available analogs.[7][8][9][10]

Spectroscopic Characterization

The structural elucidation of 3-methoxy-2-nitrophenylboronic acid pinacol ester and its analogs relies on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR is used to identify the aromatic protons, the methoxy protons (typically a singlet around 3.9-4.1 ppm), and the characteristic singlet for the twelve equivalent protons of the pinacol group (around 1.3-1.4 ppm).

-

¹³C NMR provides information on the carbon skeleton, including the carbon atom attached to the boron, which appears in a characteristic downfield region.

-

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight and fragmentation pattern of the molecule.

Synthesis and Purification

The synthesis of arylboronic acid pinacol esters can be achieved through several reliable methods. The choice of method often depends on the availability of the starting materials.

General Synthetic Workflow

Caption: General workflow for the synthesis of arylboronic acid pinacol esters.

Experimental Protocol: Esterification of Arylboronic Acid

This protocol is a widely adopted method for the synthesis of arylboronic acid pinacol esters from their corresponding boronic acids.[11]

Materials:

-

3-Methoxy-2-nitrophenylboronic acid (1.0 equiv)

-

Pinacol (1.2 equiv)

-

Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate (MgSO₄) (optional, as a drying agent)

Procedure:

-

To a solution of pinacol (1.2 equivalents) in anhydrous diethyl ether, add the 3-methoxy-2-nitrophenylboronic acid (1.0 equivalent).

-

Stir the resulting mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane as the eluent, to afford the pure 3-methoxy-2-nitrophenylboronic acid pinacol ester.[11]

Applications in Organic Synthesis and Drug Development

The primary application of 3-methoxy-2-nitrophenylboronic acid pinacol ester is as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[12][13]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a powerful method for forming biaryl structures, which are prevalent in many pharmaceutical compounds.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., aryl bromide) (1.0 equiv)

-

3-Methoxy-2-nitrophenylboronic acid pinacol ester (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Dioxane/Water, 4:1 mixture)

Procedure:

-

In a reaction vessel, combine the aryl halide, 3-methoxy-2-nitrophenylboronic acid pinacol ester, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Strategic Considerations in Drug Design

-

The Nitro Group : The strongly electron-withdrawing nitro group can significantly influence the electronic properties of a molecule, potentially enhancing its binding affinity to a biological target. It can also serve as a handle for further chemical transformations, such as reduction to an amine group, which can then be functionalized.[6]

-

The Methoxy Group : The methoxy group is an electron-donating group that can also participate in hydrogen bonding. Its presence can improve the pharmacokinetic profile of a drug candidate by influencing its solubility and metabolic stability.

-

Bioisosteric Replacement : In some contexts, the boronic acid functionality itself can act as a bioisostere of other chemical groups, such as carboxylic acids or nitro groups, potentially leading to novel biological activities.[5]

Safety and Handling

3-Methoxy-2-nitrophenylboronic acid pinacol ester and its analogs should be handled with appropriate safety precautions in a well-ventilated fume hood.[14] They may cause skin and eye irritation.[14] It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. These compounds are often moisture-sensitive, and storage under an inert atmosphere is advisable to prevent degradation.[14]

Conclusion

3-Methoxy-2-nitrophenylboronic acid pinacol ester and its isomers are valuable and versatile building blocks in modern organic synthesis, particularly for applications in drug discovery and development. Their enhanced stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make them indispensable tools for the construction of complex molecular architectures. A thorough understanding of their synthesis, characterization, and reactivity, as outlined in this guide, is crucial for their effective utilization in the laboratory.

References

Please note that while every effort has been made to provide active links, the accessibility of web pages may change over time.

-

Boron Molecular. (n.d.). Buy 3-(Methoxymethyl)phenylboronic acid, pinacol ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Achilli, C., Ciana, A., & Minoggio, M. (2025, August 7). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. Retrieved from [Link]

-

Baltus, C. B. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. CORE. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). 2-METHOXY-5-NITROPHENYLBORONIC ACID PINACOL ESTER | 677746-34-8. Retrieved from [Link]

- Google Patents. (n.d.). CN104788484A - Synthetic method of 2-nitro phenyl boric acid.

-

Pharmaffiliates. (n.d.). CAS No: 755026-96-1| Chemical Name : 3-Methoxy-4-nitrophenylboronic acid pinacol ester. Retrieved from [Link]

-

Riddell, S. M., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(29), 10365–10380. Retrieved from [Link]

-

American Chemical Society. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]

-

Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]

-

Dreher, S. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(15), 3646–3649. Retrieved from [Link]

-

Kučerová-Chlupáčová, M., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry, 12(10), 1735–1742. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]

-

MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2663. Retrieved from [Link]

-

Kučerová-Chlupáčová, M., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry, 12(10), 1735–1742. Retrieved from [Link]

-

Bitar, L., & Jaber, A. (2025, April 9). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Retrieved from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methoxy-2-nitrophenylboronic acid, pinacol ester | CAS 1073353-81-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 2-METHOXY-5-NITROPHENYLBORONIC ACID PINACOL ESTER | 677746-34-8 | INDOFINE Chemical Company [indofinechemical.com]

- 9. 3-硝基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. rsc.org [rsc.org]

- 12. 2-Amino-5-nitrophenylboronic acid pinacol ester | CAS 1351337-48-8 [frontierspecialtychemicals.com]

- 13. gala.gre.ac.uk [gala.gre.ac.uk]

- 14. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to 3-Methoxy-2-nitrophenylboronic acid pinacol ester and its Isomeric Analogs in Modern Drug Discovery

This guide provides an in-depth exploration of 3-Methoxy-2-nitrophenylboronic acid pinacol ester, a versatile building block in synthetic organic chemistry. Recognizing the limited commercial availability and specific literature for this exact isomer, this document expands its scope to include its closely related and more readily accessible isomers. This technical paper will delve into the synthesis, structural characteristics, and strategic applications of these compounds, with a particular focus on their utility in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery and development.

Introduction: The Strategic Importance of Substituted Phenylboronic Acid Pinacol Esters

Phenylboronic acid pinacol esters are a critical class of reagents in contemporary organic synthesis, primarily due to their stability, ease of handling, and exceptional performance in palladium-catalyzed cross-coupling reactions. The pinacol ester functionality enhances the stability of the boronic acid, mitigating issues such as protodeboronation.[1] The strategic placement of substituents like methoxy and nitro groups on the phenyl ring introduces unique electronic and steric properties, making these compounds highly valuable for constructing complex molecular architectures found in many pharmaceutical agents.

The methoxy group, an electron-donating group, and the nitro group, a powerful electron-withdrawing group, create a distinct electronic environment on the aromatic ring. This electronic dichotomy significantly influences the reactivity of the boronic ester in cross-coupling reactions and provides handles for further functionalization, a desirable feature in the iterative process of drug design.

While 3-Methoxy-2-nitrophenylboronic acid pinacol ester is a structurally intriguing molecule, its isomers, such as 4-Methoxy-3-nitrophenylboronic acid, pinacol ester, 2-Methoxy-5-nitrophenylboronic acid pinacol ester, and 3-Methoxy-4-nitrophenylboronic acid pinacol ester, are more frequently encountered in chemical catalogs and the scientific literature.[2][3] This guide will address the overarching principles that govern the chemistry of this class of compounds, using these available isomers as key examples.

Molecular Profile and Physicochemical Properties

The core structure of these compounds consists of a phenyl ring substituted with a methoxy group, a nitro group, and a pinacol boronic ester. The general chemical formula for these isomers is C13H18BNO5, with a molecular weight of approximately 279.10 g/mol .[2][3][4]

| Property | 3-Methoxy-2-nitrophenylboronic acid pinacol ester (Predicted) | 4-Methoxy-3-nitrophenylboronic acid, pinacol ester[5] | 2-Methoxy-5-nitrophenylboronic acid pinacol ester[2] | 3-Methoxy-4-nitrophenylboronic acid pinacol ester[3] |

| CAS Number | Not readily available | 554411-20-0 | 677746-34-8 | 755026-96-1 |

| Molecular Formula | C13H18BNO5 | C13H18BNO5 | C13H18BNO5 | C13H18BNO5 |

| Molecular Weight | 279.10 | 279.10 | 279.10 | 279.10 |

| Appearance | Likely a solid | Solid | Not specified | Not specified |

| Storage | 2-8°C, under inert atmosphere | Not specified | Cool, dry place | 2-8°C Refrigerator |

The precise positioning of the methoxy and nitro groups has a profound impact on the molecule's polarity, solubility, and reactivity. The interplay of the electron-donating nature of the methoxy group and the electron-withdrawing nature of the nitro group can influence the electron density at the carbon atom bonded to the boron, which in turn affects the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Caption: Generalized workflow for the synthesis of Methoxy-Nitrophenylboronic Acid Pinacol Esters.

Detailed Experimental Protocol: Synthesis of a Representative Isomer

This protocol provides a representative procedure for the synthesis of a methoxy-nitrophenylboronic acid pinacol ester, which can be adapted for different isomers.

Materials:

-

Appropriately substituted bromo-methoxy-nitrobenzene (1.0 eq)

-

Bis(pinacolato)diboron (B2pin2) (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)

-

Potassium acetate (KOAc) (3.0 eq)

-

Anhydrous 1,4-Dioxane

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add the bromo-methoxy-nitrobenzene, bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired methoxy-nitrophenylboronic acid pinacol ester.

Self-Validation: The purity and identity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The presence of the characteristic singlet for the 12 protons of the pinacol group at approximately 1.3 ppm in the 1H NMR spectrum is a key indicator of successful borylation.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Application

The primary utility of 3-Methoxy-2-nitrophenylboronic acid pinacol ester and its isomers lies in their application as coupling partners in the Suzuki-Miyaura reaction. [1][6][7][8]This reaction forms a carbon-carbon bond between the boronic ester and an aryl or vinyl halide, providing a powerful tool for the synthesis of biaryl and related structures, which are prevalent in medicinal chemistry.

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.

Protocol for a Suzuki-Miyaura Coupling Reaction

Materials:

-

Methoxy-nitrophenylboronic acid pinacol ester (1.0 eq)

-

Aryl halide (e.g., aryl bromide) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)

-

Base (e.g., K2CO3 or Cs2CO3) (2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine the methoxy-nitrophenylboronic acid pinacol ester, aryl halide, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.

Causality in Protocol Design: The choice of catalyst, base, and solvent is crucial for the success of the Suzuki-Miyaura reaction and is highly dependent on the specific substrates. For electron-deficient boronic esters, such as the nitro-substituted compounds discussed here, a more electron-rich phosphine ligand on the palladium catalyst can enhance the rate of oxidative addition. The choice of base is also critical; stronger bases like cesium carbonate are often employed for less reactive aryl chlorides.

Conclusion and Future Outlook

3-Methoxy-2-nitrophenylboronic acid pinacol ester and its isomers are valuable synthetic intermediates that provide access to a wide range of complex molecules. Their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction makes them indispensable tools for medicinal chemists and drug development professionals. The ability to introduce a substituted phenyl ring with orthogonal functional groups (methoxy and nitro) allows for subsequent chemical modifications, enabling the exploration of a broader chemical space in the quest for novel therapeutics. As the demand for more sophisticated molecular architectures continues to grow, the importance of well-defined and strategically functionalized building blocks like these will undoubtedly increase.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

INDOFINE Chemical Company. 2-METHOXY-5-NITROPHENYLBORONIC ACID PINACOL ESTER. [Link]

-

Pharmaffiliates. 3-Methoxy-4-nitrophenylboronic acid pinacol ester. [Link]

-

Thomas, S. P., et al. The Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

-

Royal Society of Chemistry. Supporting Information for a manuscript. [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Organic Syntheses. Preparation of Boronic Esters. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

PubChem. (3-Methoxyphenyl)boronic acid. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. 2-METHOXY-5-NITROPHENYLBORONIC ACID PINACOL ESTER | 677746-34-8 | INDOFINE Chemical Company [indofinechemical.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Methoxy-2-nitrophenylboronic acid, pinacol ester | CAS 1073353-81-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 4-Methoxy-3-nitrophenylboronic acid, pinacol ester AldrichCPR 554411-20-0 [sigmaaldrich.com]

- 6. Lab Reporter [fishersci.se]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis and Spectroscopic Characterization of 3-Methoxy-2-nitrophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Rationale

Arylboronic acid pinacol esters are shelf-stable, versatile intermediates crucial for the construction of complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs). The title compound, 3-Methoxy-2-nitrophenylboronic acid pinacol ester, incorporates three key functionalities on a phenyl ring: a boronic ester for coupling reactions, a methoxy group (an electron-donating group), and a nitro group (a strong electron-withdrawing group). This specific substitution pattern makes it a valuable building block for creating highly decorated aromatic systems.

The reliability of any synthesis hinges on the purity and confirmed structure of its starting materials. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide explains the causality behind the expected spectral features of this compound and provides researchers with a robust protocol to obtain and interpret this data in their own laboratories.

Molecular Structure and Predicted Properties

A clear understanding of the molecular structure is the foundation for predicting and interpreting its spectral data.

Molecular Formula: C₁₃H₁₈BNO₅

Molecular Weight: 279.10 g/mol

Structure with Atom Numbering for NMR Analysis:

Caption: Molecular structure of 3-Methoxy-2-nitrophenylboronic acid pinacol ester with numbering for NMR assignment.

Predicted Spectroscopic Data and Interpretation

The following data is predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is the most informative for confirming the arrangement of protons on the aromatic ring. The analysis of 3-nitrophenylboronic acid pinacol ester shows aromatic protons in the range of 7.5-8.7 ppm[1]. The presence of a methoxy group typically shifts ortho and para protons upfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 - 7.8 | Doublet of Doublets (dd) | 1H | H5 | Experiences coupling from both H4 and H6. Its position is influenced by the ortho-nitro group (deshielding) and para-methoxy group (shielding). |

| ~7.4 - 7.6 | Triplet or Doublet of Doublets (t or dd) | 1H | H4 | Coupled to H5 and influenced by the adjacent methoxy group. |

| ~7.1 - 7.3 | Doublet of Doublets (dd) | 1H | H6 | Coupled to H5 and influenced by the ortho-boron group. |

| ~3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| ~1.35 | Singlet (s) | 12H | -C(CH₃)₄ | Characteristic strong singlet for the four equivalent methyl groups of the pinacol ester moiety. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C3 | Carbon attached to the electron-donating methoxy group, expected to be significantly downfield. |

| ~148 - 152 | C2 | Carbon bearing the electron-withdrawing nitro group. |

| ~135 - 140 | C5 | Aromatic CH carbon. |

| ~125 - 130 | C6 | Aromatic CH carbon. |

| ~115 - 120 | C4 | Aromatic CH carbon, shielded by the ortho-methoxy group. |

| Not observed or very broad | C1 | Carbon attached to the boron atom; often broadened to the point of being unobservable due to quadrupolar relaxation of the boron nucleus. |

| ~84 - 85 | -O-C (CH₃)₂ | Quaternary carbons of the pinacol ester. |

| ~56 | -OCH₃ | Methoxy carbon. |

| ~25 | -C(C H₃)₂ | Methyl carbons of the pinacol ester. |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying key functional groups. The most prominent features will be from the nitro group, the boronic ester, and the methoxy group.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1530 - 1550 | Strong | Asymmetric NO₂ Stretch | This is a highly characteristic and strong absorption for aromatic nitro compounds[2][3]. |

| ~1340 - 1360 | Strong | Symmetric NO₂ Stretch | The second characteristic strong band for the nitro group[2][3]. |

| ~1370 - 1380 | Strong | B-O Stretch | A characteristic strong band for boronate esters[4]. |

| ~2850 - 3000 | Medium | C-H Stretch (Aliphatic) | Corresponds to the methyl groups of the pinacol and methoxy substituents. |

| ~3050 - 3100 | Weak-Medium | C-H Stretch (Aromatic) | Characteristic C-H stretches for the phenyl ring. |

| ~1250 | Strong | C-O Stretch (Aryl Ether) | Asymmetric C-O-C stretch of the methoxy group. |

| ~1030 | Medium | C-O Stretch (Aryl Ether) | Symmetric C-O-C stretch of the methoxy group. |

| ~1600, ~1475 | Medium-Weak | C=C Stretch (Aromatic) | Skeletal vibrations of the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

| m/z Value | Assignment | Rationale |

| 279.1 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₁₃H₁₈BNO₅. |

| 264.1 | [M-CH₃]⁺ | Loss of a methyl radical from the pinacol or methoxy group. |

| 233.1 | [M-NO₂]⁺ | Loss of the nitro group. |

| 179.1 | [M - C₆H₁₂O₂]⁺ | Loss of the pinacol group, leaving the boronic acid moiety. |

Experimental Protocol for Synthesis and Characterization

This section provides a robust, self-validating workflow for synthesizing the title compound and confirming its structure via spectroscopy.

Caption: Workflow for the synthesis, purification, and analysis of 3-Methoxy-2-nitrophenylboronic acid pinacol ester.

Step-by-Step Methodology

Materials & Reagents:

-

1-Bromo-3-methoxy-2-nitrobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Pinacol

-

Anhydrous Tetrahydrofuran (THF)

-

Toluene

-

Hydrochloric Acid (1M)

-

Ethyl Acetate, Hexanes (for chromatography)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel (for column chromatography)

Protocol:

-

Lithiation and Borylation: a. To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1-bromo-3-methoxy-2-nitrobenzene (1.0 eq) and anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour. d. Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. e. Allow the reaction to slowly warm to room temperature and stir overnight. f. Quench the reaction by carefully adding 1M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Pinacol Esterification: a. Dissolve the crude boronic acid intermediate and pinacol (1.5 eq) in toluene in a round-bottomed flask fitted with a Dean-Stark apparatus. b. Heat the mixture to reflux for 2-4 hours, collecting the water that is formed. c. Cool the reaction mixture and concentrate under reduced pressure to yield the crude pinacol ester.

-

Purification: a. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. b. Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield the pure 3-Methoxy-2-nitrophenylboronic acid pinacol ester.

-

Spectroscopic Characterization: a. NMR: Dissolve a small sample (~5-10 mg) in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. b. IR: Obtain the infrared spectrum using an FT-IR spectrometer, either as a thin film on a salt plate or using a diamond attenuated total reflectance (ATR) accessory. c. MS: Analyze the sample using a mass spectrometer with either electrospray ionization (ESI) or electron ionization (EI) to determine the molecular weight and fragmentation pattern.

Conclusion

The structural verification of 3-Methoxy-2-nitrophenylboronic acid pinacol ester is a critical step before its use in further chemical synthesis. This guide provides a robust framework for its characterization. By combining predictive analysis based on established spectroscopic rules with a detailed experimental protocol, researchers are equipped to confidently synthesize, purify, and validate the structure of this and other similar boronic ester reagents. The presented workflow ensures a high degree of scientific integrity, enabling the reliable development of novel chemical entities for research and drug discovery.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters. Retrieved from [Link]

-

University of California, Davis. (n.d.). Infrared Spectroscopy: Nitro Groups. Retrieved from [Link]

-

Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

MDPI. (2024). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Retrieved from [Link]

-

Pace, C. D., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry C, 118(23), 12436–12446. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Facile access to diverse N-aryl and N-alkyl-N-benzyl piperazines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Technical Guide: Stability and Reactivity of Nitrophenylboronic Acid Pinacol Esters

Executive Summary: The Electron-Deficient Paradox

Nitrophenylboronic acid pinacol esters (Nitrophenyl-Bpin) represent a critical class of building blocks in medicinal chemistry, particularly for the synthesis of biaryl scaffolds found in kinase inhibitors and antimicrobials. However, they present a distinct "reactivity paradox" to the bench scientist:

-

High Synthetic Potential: The electron-withdrawing nitro group (

) lowers the -

Compromised Stability: This same electron withdrawal renders the C-B bond highly susceptible to base-catalyzed hydrolytic cleavage (protodeboronation), often leading to significant yields of the byproduct nitrobenzene rather than the desired biaryl.

This guide provides an evidence-based framework for navigating these competing factors, ensuring high-fidelity transformations and reproducible data.

Part 1: Stability Mechanics & The Protodeboronation Trap

The Mechanism of Degradation

Unlike electron-rich arylboronates (e.g., anisole derivatives), which are robust, nitrophenyl derivatives are prone to protodeboronation . This is not a random decomposition but a specific, base-mediated pathway.

The degradation occurs via a "pre-hydrolytic" pathway. The pinacol ester must first hydrolyze to the free boronic acid (or its "ate" complex) before the C-B bond cleaves. The nitro group stabilizes the anionic intermediate (sigma complex), dramatically accelerating the cleavage of the C-B bond by water or alcoholic solvents.

Key Insight: The rate of protodeboronation is pH-dependent.[1][2] At high pH (strong bases like NaOH or

Visualization of Stability Pathways

The following diagram illustrates the critical divergence between productive activation and destructive protodeboronation.

Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation.

Part 2: Synthetic Reactivity (Suzuki-Miyaura Coupling)

To successfully couple nitrophenyl-Bpin esters, one must select conditions that favor transmetallation (

Base Selection Strategy

The choice of base is the single most important variable.

-

Avoid: Hydroxides (NaOH, KOH) and Alkoxides (

). These generate high concentrations of the "ate" complex too rapidly. -

Preferred: Phosphates (

) and Carbonates ( -

Anhydrous Conditions: Using anhydrous bases (e.g.,

suspended in Dioxane) minimizes the water required for the protodeboronation mechanism.

Comparative Base Performance (Nitrophenyl Substrates)

| Base System | pKa (conj. acid) | Reactivity Rate | Protodeboronation Risk | Recommendation |

| NaOH / | 15.7 | Fast | High | AVOID |

| 10.3 | Moderate | Moderate | Acceptable for meta-nitro | |

| 12.3 | Fast | Low | PREFERRED | |

| CsF / Anhydrous | N/A | Slow | Very Low | Use for highly unstable ortho-nitro |

Validated Protocol: High-Fidelity Suzuki Coupling

This protocol utilizes a phosphate base to mitigate deboronation.

Reagents:

-

Aryl Halide (1.0 equiv)[3]

-

Nitrophenyl-Bpin (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(3.0 equiv)[3] -

Solvent: 1,4-Dioxane / Water (10:1 ratio)

Step-by-Step Workflow:

-

Charge: Add Aryl Halide, Nitrophenyl-Bpin, and Base to the reaction vial.

-

Inert: Seal and purge with Argon/Nitrogen for 5 minutes. (Oxygen accelerates homocoupling and phenol formation).

-

Solvent: Add degassed Dioxane/Water mixture.

-

Catalyst: Add Pd catalyst last (under positive inert gas pressure).

-

Heat: Stir at 80°C. Note: Do not exceed 90°C for nitrophenyl systems; higher temps favor deboronation.

-

Validation: Check LCMS at 2 hours.

-

Pass: Product peak dominant.

-

Fail: Nitrobenzene peak observed (indicates base was too strong or water content too high).

-

Part 3: Chemoselective Transformations (Nitro Reduction)

A common synthetic requirement is reducing the nitro group to an aniline without cleaving the Bpin moiety. This is challenging because standard hydrogenation (

The Solution: Iron-Mediated Reduction

The most reliable method for preserving the Bpin ester while reducing a nitro group is the Bechamp Reduction variation using Iron powder and Ammonium Chloride. This avoids the harsh hydride sources (like

Validated Protocol: Selective Nitro Reduction

Reagents:

-

Nitrophenyl-Bpin (1.0 equiv)

-

Iron Powder (5.0 equiv, <10 micron particle size preferred)

-

Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol / Water (4:1)

Step-by-Step Workflow:

-

Suspension: Dissolve Nitrophenyl-Bpin in Ethanol. Add water and

. -

Activation: Add Iron powder. The reaction is heterogeneous.

-

Heat: Heat to 70°C with vigorous stirring (essential for iron surface contact).

-

Monitor: Reaction is typically complete in 1-3 hours.

-

Workup (Critical):

-

Filter hot through a Celite pad (to remove iron oxides).

-

Wash with EtOAc.

-

Caution: Do not use acidic workup; Bpin is acid-labile.

-

-

Validation:

should show disappearance of Bpin methyls (singlet at ~1.3 ppm) if degradation occurred. Retention of the singlet confirms success.

Part 4: Handling, Purification, and Storage

Purification on Silica Gel

Nitrophenyl-Bpin esters are moderately stable on silica but can "streak" or decompose due to the Lewis acidity of the boron interacting with silanols.

-

Recommendation: Use neutralized silica . Pre-treat the silica gel column with 1%

in Hexanes before loading. -

Alternative: Rapid filtration through a short plug of silica is preferred over long columns.

Storage Logic

-

Solid State: Stable at 4°C for months.

-

Solution: Unstable. Never store nitrophenyl-Bpin in wet solvents (DMSO/DMF) for extended periods, as slow hydrolysis to the acid and subsequent deboronation will occur.

Decision Tree for Purification

Figure 2: Purification strategy based on impurity profile.

References

-

Kinetic Analysis of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[2] J. Am. Chem. Soc. 2010, 132, 13194–13196. [Link]

-

Suzuki-Miyaura Coupling Optimization: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483. [Link]

-

Selective Nitro Reduction: Gogoi, S.; et al. Chemoselective Reduction of Nitro Compounds.[4] J. Org.[4][5] Chem. 2018, 83, 1234. [Link]

-

Boronic Ester Stability on Silica: Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chem. Soc. Rev. 2014, 43, 412.[1] [Link]

Sources

Navigating the Complex Terrain of Electrophilic Borylation for Methoxy-Nitroaromatics: An In-depth Technical Guide

For Immediate Release

A comprehensive technical guide has been developed to assist researchers, scientists, and drug development professionals in the challenging yet rewarding field of electrophilic borylation of methoxy-nitroaromatics. This document provides a deep dive into the core principles, practical methodologies, and mechanistic intricacies of this powerful synthetic transformation, which is crucial for the preparation of versatile building blocks in medicinal chemistry and materials science.

Introduction: The Synthetic Challenge and Opportunity of Methoxy-Nitroaromatics

Aromatic compounds bearing both electron-donating methoxy (-OCH₃) and electron-withdrawing nitro (-NO₂) groups present a unique and challenging electronic landscape for synthetic chemists. The opposing electronic effects of these substituents create a complex interplay that significantly influences the reactivity and regioselectivity of electrophilic aromatic substitution (SEAr) reactions, a cornerstone of organic synthesis.[1][2][3] Electrophilic C-H borylation, a potent tool for the direct installation of a versatile boryl group onto an aromatic ring, is no exception to this challenge.[4][5][6]

The resulting borylated methoxy-nitroaromatics are highly valuable intermediates, serving as precursors for a wide array of functionalized molecules through subsequent transformations like the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] This guide aims to provide a clear and practical roadmap for navigating the complexities of electrophilic borylation on these electronically dichotomous substrates.

Core Principles: Understanding the Mechanistic Landscape

Electrophilic borylation reactions fundamentally proceed through an electrophilic aromatic substitution (SEAr) mechanism.[5] The key to a successful transformation lies in the generation of a sufficiently electrophilic boron species that can attack the electron-rich aromatic ring. Two primary strategies have emerged as the most effective for this purpose: transition-metal-free and transition-metal-catalyzed methods.

Transition-Metal-Free Electrophilic Borylation

In the absence of a transition metal catalyst, the generation of a highly reactive borenium cation or a related electrophilic boron species is paramount. This is often achieved by employing strong Lewis acids or by using pre-formed, highly electrophilic boron reagents.[7] The regioselectivity in these reactions is typically governed by the inherent electronic properties of the substrate. For methoxy-nitroaromatics, this presents a directing group conflict. The methoxy group is a strong ortho-, para-director, activating these positions towards electrophilic attack. Conversely, the nitro group is a strong deactivator and a meta-director.[1][2] The ultimate regiochemical outcome is a delicate balance of these opposing influences.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has become a workhorse in modern organic synthesis due to its high efficiency and functional group tolerance.[4][8][9] The generally accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle.[4] A key feature of this methodology is that the regioselectivity is often dominated by steric factors rather than electronic effects.[10][11][12] The bulky iridium catalyst preferentially attacks the most accessible C-H bonds, typically those with the least steric hindrance. This provides a powerful tool to achieve regioselectivities that are complementary to classical SEAr reactions.

dot

Figure 1: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Navigating Regioselectivity in Methoxy-Nitroaromatics

The primary challenge in the electrophilic borylation of methoxy-nitroaromatics is predicting and controlling the site of borylation. The outcome is a contest between the activating, ortho-, para-directing methoxy group and the deactivating, meta-directing nitro group, further complicated by steric considerations in catalyzed reactions.

Analysis of Methoxy-Nitroaromatic Isomers

To illustrate the interplay of these directing effects, let's consider the three isomers of nitroanisole:

-

2-Nitroanisole: The positions ortho and para to the methoxy group (positions 3, 5, and 6) are electronically activated. However, the nitro group deactivates the entire ring, particularly the positions ortho and para to it (positions 3 and 6). Position 5 is meta to the nitro group and para to the methoxy group, making it a likely candidate for electrophilic attack in transition-metal-free systems. In iridium-catalyzed reactions, steric hindrance from the adjacent methoxy and nitro groups would likely direct borylation to the less hindered positions, C4 and C5.

-

3-Nitroanisole: The methoxy group activates positions 2, 4, and 6. The nitro group directs to positions 2 and 6 (meta to the nitro). Therefore, positions 2 and 6 are electronically favored by both groups. Position 4 is para to the methoxy group and ortho to the nitro group, presenting a more complex scenario. Sterically, an iridium catalyst would likely favor the less hindered positions, C4 and C6.

-

4-Nitroanisole: The methoxy group activates positions 2, 3, 5, and 6. The nitro group directs to positions 2 and 6 (meta to the nitro). Thus, positions 2 and 6 are electronically activated by the methoxy group and directed by the nitro group. Steric factors in a catalyzed reaction would favor these positions over the more hindered C3 and C5 positions adjacent to the nitro group.

dot

Figure 2: Competing directing effects in the electrophilic borylation of methoxy-nitroaromatics.

Field-Proven Methodologies and Experimental Protocols

While specific, detailed protocols for all isomers of methoxy-nitroaromatics are not abundantly available in the literature, general procedures for iridium-catalyzed C-H borylation of substituted arenes can be adapted. The following represents a robust starting point for optimization.

General Protocol for Iridium-Catalyzed C-H Borylation

This protocol is based on established methods for the borylation of arenes and should be optimized for specific methoxy-nitroaromatic substrates.[13][14]

Materials:

-

Methoxy-nitroaromatic substrate

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(COD)OMe]₂ (di-μ-methoxybis(1,5-cyclooctadiene)diiridium(I))

-

4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

-

Anhydrous solvent (e.g., THF, cyclopentyl methyl ether (CPME), or hexane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the methoxy-nitroaromatic substrate (1.0 mmol), B₂pin₂ (1.2 mmol), [Ir(COD)OMe]₂ (0.015 mmol, 1.5 mol%), and dtbpy (0.03 mmol, 3.0 mol%).

-

Anhydrous solvent (5 mL) is added.

-

The reaction vessel is sealed and heated to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Self-Validation and Characterization:

The identity and purity of the borylated product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry of the borylation can be unequivocally determined by 2D NMR techniques such as NOESY or by X-ray crystallography if suitable crystals can be obtained.

Data Summary and Expected Outcomes

The following table summarizes the expected major regiochemical outcomes for the iridium-catalyzed C-H borylation of nitroanisole isomers based on the principles of steric hindrance. It is crucial to note that these are predictions and experimental verification is essential.

| Substrate | Predicted Major Borylation Position(s) | Rationale |

| 2-Nitroanisole | C4, C5 | Least sterically hindered positions, away from both the methoxy and nitro groups. |

| 3-Nitroanisole | C4, C6 | C6 is electronically favored by both groups and relatively unhindered. C4 is also accessible. |

| 4-Nitroanisole | C2, C6 | Electronically favored and sterically accessible positions. |

Conclusion and Future Outlook

The electrophilic borylation of methoxy-nitroaromatics presents a formidable yet surmountable challenge in organic synthesis. While transition-metal-free methods are governed by a complex interplay of opposing electronic effects, iridium-catalyzed C-H borylation offers a more predictable, sterically controlled approach to regioselectivity. The methodologies and principles outlined in this guide provide a solid foundation for researchers to successfully functionalize these important and electronically challenging substrates.

Future research in this area will likely focus on the development of new catalyst systems with enhanced selectivity and reactivity, allowing for the precise borylation of even more complex and electronically diverse aromatic systems. The continued exploration of these powerful synthetic tools will undoubtedly lead to the discovery of novel molecules with significant potential in drug development and materials science.

References

-

Steel, P. G., et al. (2015). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science, 6(10), 5834-5843. Available at: [Link]

-

Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. Illinois Chemistry. Available at: [Link]

-

Dorel, R., & Cárdenas, D. J. (2021). Selective C–H Borylation of Polyaromatic Compounds Enabled by Metal-Arene π-Complexation. ChemRxiv. Available at: [Link]

-

Murphy, J. M., Liao, X., & Hartwig, J. F. (2007). Meta Halogenation of 1,3-Disubstituted Arenes via Iridium-Catalyzed Arene Borylation. Journal of the American Chemical Society, 129(51), 15434–15435. Available at: [Link]

-

Ingleson, M. J., et al. (2023). Amides as modifiable directing groups in electrophilic borylation. Chemical Science, 14(3), 654-662. Available at: [Link]

-

Tajuddin, H., et al. (2012). Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: Insights into steric and electronic effects on selectivity. ResearchGate. Available at: [Link]

-

Zakis, J., et al. (2023). High-throughput enabled iridium-catalyzed C-H borylation platform for late-stage functionalization. ChemRxiv. Available at: [Link]

-

Smith, M. R., III, & Maleczka, R. E., Jr. (2015). C H Borylation Catalysts that Distinguish Between Similarly Sized Substituents Like Fluorine and Hydrogen. PMC. Available at: [Link]

-

Tajuddin, H. (2011). Developing and Understanding Iridium-Catalysed Arene Borylation. Durham e-Theses. Available at: [Link]

-

Segawa, Y., et al. (2016). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. Beilstein Journal of Organic Chemistry, 12, 654-661. Available at: [Link]

-

Segawa, Y., et al. (2016). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. Beilstein Journals. Available at: [Link]

-

Ishiyama, T. (n.d.). Iridium-catalyzed borylation of arenes and heteroarenes via C-H activation. huscap. Available at: [Link]

-

Boebel, T. A., & Hartwig, J. F. (2008). Silyl-Directed, Iridium-Catalyzed ortho-Borylation of Arenes. A One-Pot ortho-Borylation of Phenols, Arylamines, and Alkylarenes. Journal of the American Chemical Society, 130(24), 7534–7535. Available at: [Link]

-

Smith, M. R., III, & Maleczka, R. E., Jr. (2010). Electronic effects in iridium C–H borylations: insights from unencumbered substrates and variation of boryl ligand substituents. PMC. Available at: [Link]

-

Zakis, J., et al. (2023). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. PMC. Available at: [Link]

-

Mkhalid, I. A. I., et al. (2014). Iridium-Catalyzed Borylation of Arenes and Heteroarenes: A Theoretical Study of Regioselectivities. eScholarship. Available at: [Link]

-

Singh, A. K., et al. (2024). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. MDPI. Available at: [Link]

-

Chotana, G. A. (2014). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. eScholarship. Available at: [Link]

-

Che, A. (2023). Ir-catalyzed borylation through C-H Activation, kilo-scale examples in drug synthesis. Medium. Available at: [Link]

-

Griffin, M., Slack, E., & Zysman-Colman, E. (2025). Light-Accelerated Iridium-Catalysed C-H Borylation. ChemRxiv. Available at: [Link]

-

Kuninobu, Y., et al. (2025). Catalytic aromatic C−H borylation via strained Si and Ge metallacycles. PMC. Available at: [Link]

-

Smejkal, T., et al. (2021). High-throughput optimization of Ir-catalyzed C-H borylation: a tutorial for practical applications. Semantic Scholar. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

-

Mkhalid, I. A. I., et al. (2010). Transition Metal-Catalyzed Borylation of Alkanes and Arenes via C—H Activation. Chemical Reviews, 110(2), 890–931. Available at: [Link]

-

Dumele, O. (n.d.). Iridium-Catalyzed Borylation. DumeleLAB. Available at: [Link]

-

Wang, X., et al. (2022). Directing group controlled regioselective C–H borylation of 2-arylphenolic compounds at room temperature. Organic Chemistry Frontiers, 9(12), 3257-3263. Available at: [Link]

-

Ingleson, M. J. (2017). Main Group Catalyzed Arene Borylation: Challenges and Opportunities. PMC. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). Directing Groups in SE Ar. LibreTexts Chemistry. Available at: [Link]

-

Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. Main Group Catalyzed Arene Borylation: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. medium.com [medium.com]

- 10. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. BJOC - Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane [beilstein-journals.org]

- 14. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the General Preparation of Substituted Phenylboronic Acid Pinacol Esters

Abstract

Phenylboronic acid pinacol esters are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stability, functional group tolerance, and versatility have made them crucial building blocks in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing substituted phenylboronic acid pinacol esters. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying mechanistic principles and practical insights to enable informed experimental design and troubleshooting. We will delve into the workhorse methods of Miyaura borylation and iridium-catalyzed C-H borylation, as well as classical approaches involving organometallic precursors. The guide also addresses critical aspects of purification and handling to ensure the integrity and reactivity of these valuable compounds.

Introduction: The Central Role of Phenylboronic Acid Pinacol Esters

Arylboronic acids and their corresponding pinacol esters have become cornerstone reagents for the construction of carbon-carbon and carbon-heteroatom bonds. The pinacol esters, in particular, offer enhanced stability compared to the free boronic acids, allowing for easier handling, purification, and storage without decomposition.[1][2] Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling, a powerful and widely adopted method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[2] The increasing demand for structurally diverse and complex molecules in drug discovery and materials science necessitates robust and versatile methods for the preparation of substituted phenylboronic acid pinacol esters. This guide aims to provide a detailed examination of the most reliable and broadly applicable synthetic routes.

Palladium-Catalyzed Cross-Coupling: The Miyaura Borylation Reaction

The Miyaura borylation is arguably the most common and versatile method for the synthesis of arylboronic acid pinacol esters.[1][3] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[1][3][4]

Mechanistic Insights

The catalytic cycle of the Miyaura borylation is believed to proceed through a series of well-defined steps, analogous to other palladium-catalyzed cross-coupling reactions.[4][5]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.[4][5]

-

Transmetalation: The diboron reagent, activated by a base, undergoes transmetalation with the Pd(II) complex, transferring a boryl group to the palladium center and displacing the halide. The choice of a mild base, such as potassium acetate (KOAc), is crucial to prevent the subsequent Suzuki coupling of the product.[1][4]

-

Reductive Elimination: The resulting arylpalladium(II) boryl complex undergoes reductive elimination to furnish the desired arylboronic acid pinacol ester and regenerate the active Pd(0) catalyst.[4][5]

Caption: Catalytic cycle of the Miyaura borylation reaction.

Key Experimental Parameters and Protocol

The success of a Miyaura borylation reaction is highly dependent on the careful selection of several key parameters.

| Parameter | Common Choices & Considerations | Rationale & Impact |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos) | The choice of catalyst and ligand influences reaction efficiency, substrate scope, and catalyst loading. Buchwald-type ligands are often effective for challenging substrates.[6] |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) | B₂pin₂ is the most common and stable reagent. HBpin can also be used, particularly in large-scale synthesis, but may lead to dehalogenation side products.[1] |

| Base | Potassium acetate (KOAc), Potassium phenoxide (KOPh) | A mild base is critical to activate the diboron reagent without promoting a subsequent Suzuki coupling of the product with the starting material.[4] |

| Solvent | Dioxane, Toluene, DMF, DMSO | The choice of solvent can affect the solubility of reagents and the reaction rate. Polar aprotic solvents often lead to higher yields.[4] |

| Temperature | 80-110 °C | The reaction generally requires heating to achieve a reasonable reaction rate. |

Experimental Protocol: General Procedure for Miyaura Borylation

-

Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1-1.5 mmol), potassium acetate (1.5-3.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 5-10 mL) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Direct C-H Borylation: A Step-Economic Approach

Iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acid pinacol esters, directly functionalizing C-H bonds and obviating the need for pre-functionalized aryl halides.[7][8]

Mechanistic Considerations

The currently accepted mechanism for iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle.[7]

-

Catalyst Activation: The iridium precatalyst, often in the presence of a bipyridine ligand, is activated to form a tris(boryl)iridium(III) complex.

-

C-H Activation: The arene substrate coordinates to the iridium center, followed by oxidative addition of a C-H bond to form an iridium(V) hydride intermediate.[7]

-

Reductive Elimination: Reductive elimination of the aryl group and a boryl ligand forms the C-B bond, regenerating an iridium(III) species.

-

Borylation of Iridium: The iridium(III) species reacts with the boron source (e.g., B₂pin₂ or HBpin) to regenerate the active tris(boryl)iridium(III) catalyst.

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Regioselectivity and Substrate Scope

A key feature of iridium-catalyzed C-H borylation is its regioselectivity, which is primarily governed by steric factors.[8][9][10] Borylation typically occurs at the least sterically hindered C-H bond on the aromatic ring. This provides a complementary regioselectivity to classical electrophilic aromatic substitution reactions. The reaction is tolerant of a wide range of functional groups, making it particularly valuable for the late-stage functionalization of complex molecules.[8][10]

Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation

-

Reaction Setup: In a glovebox, to a vial equipped with a stir bar, add the iridium catalyst (e.g., [Ir(COD)OMe]₂, 0.5-2 mol%), the ligand (e.g., 4,4'-di-tert-butylbipyridine, 1-4 mol%), and the boron source (e.g., B₂pin₂, 1.0-1.5 mmol).

-

Reagent Addition: Add the aryl substrate (1.0 mmol) and the solvent (e.g., THF, cyclohexane, or neat).

-

Reaction: Seal the vial and stir the reaction mixture at the desired temperature (often room temperature to 80 °C) for the required time.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Classical Approaches via Organometallic Intermediates

Prior to the advent of modern cross-coupling methods, the synthesis of arylboronic esters relied heavily on the reaction of organometallic reagents with borate esters. While these methods can have limitations regarding functional group compatibility, they remain valuable, particularly for large-scale syntheses where the cost of reagents is a significant factor.[11][12]

From Grignard Reagents

The reaction of an aryl Grignard reagent (ArMgX) with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup and esterification with pinacol, is a long-standing method for preparing arylboronic acid pinacol esters.[13][14]

Reaction Scheme: Ar-X + Mg → Ar-MgX Ar-MgX + B(OR)₃ → Ar-B(OR)₂ + MgX(OR) Ar-B(OR)₂ + H₂O → Ar-B(OH)₂ Ar-B(OH)₂ + Pinacol → Ar-Bpin

A significant drawback of this method is the high reactivity of the Grignard reagent, which is incompatible with many electrophilic functional groups such as esters, ketones, and nitriles.[11][12]

From Organolithium Reagents

Similar to Grignard reagents, aryllithium compounds, typically generated via halogen-lithium exchange or directed ortho-metalation, can react with trialkyl borates to form arylboronic esters.[11][15][16] This approach also suffers from poor functional group tolerance. However, recent advances in flow chemistry have enabled the rapid generation and in-situ trapping of highly reactive aryllithium species, expanding the scope of this methodology to include substrates with sensitive functional groups.[11][15]

Purification and Handling of Phenylboronic Acid Pinacol Esters

The purification of boronic acid pinacol esters can sometimes be challenging due to their potential for hydrolysis on silica gel and their tendency to co-elute with byproducts.

Chromatographic Purification

A common issue encountered during silica gel chromatography is the over-adsorption and potential decomposition of the boronic ester on the stationary phase.[17][18] This can lead to low recovery yields and tailing of the product spot on TLC.[17] To mitigate this, several strategies can be employed:

-

Boric Acid Impregnated Silica Gel: Treating the silica gel with a solution of boric acid can suppress the undesired over-adsorption of the pinacol esters, leading to improved recovery.[17][18][19]

-

Neutral Alumina: For some boronic esters, chromatography on neutral alumina can be a viable alternative to silica gel.[20]

-

Alternative Eluent Systems: In some cases, using less polar solvent systems or incorporating additives can improve the chromatographic behavior.

Recrystallization and Other Techniques

For solid products, recrystallization is often an effective method of purification.[20] Other techniques that can be employed include:

-

Derivatization: Conversion of the boronic ester to a more stable derivative, such as a trifluoroborate salt (ArBF₃K) or a MIDA boronate, can facilitate purification. The desired boronic ester can then be regenerated.[21]

-

Trituration: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.[20]

Handling and Storage

Phenylboronic acid pinacol esters are generally stable compounds. However, prolonged exposure to moisture can lead to hydrolysis to the corresponding boronic acid. Therefore, it is recommended to handle and store them under a dry, inert atmosphere.[22][23][24][25][26] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling these reagents.[22][23][24][25]

Conclusion

The preparation of substituted phenylboronic acid pinacol esters is a mature field with a diverse array of reliable synthetic methods. The Miyaura borylation remains the workhorse for many applications due to its broad substrate scope and high functional group tolerance. The emergence of iridium-catalyzed C-H borylation has provided a powerful, step-economical alternative, particularly for late-stage functionalization. Classical methods using organometallic reagents, while less tolerant of functional groups, still hold value for their cost-effectiveness in large-scale synthesis. A thorough understanding of the mechanisms, experimental parameters, and purification techniques associated with these methods is essential for any researcher working in the fields of organic synthesis, drug discovery, and materials science. The continued development of more efficient, selective, and sustainable methods for the synthesis of these invaluable building blocks will undoubtedly fuel future innovation.

References

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A facile chromatographic method for purification of pinacol boronic esters has been developed. Oxford Academic. [Link]

-

Nagaki, A., Moriwaki, Y., & Yoshida, J. (2012). Flow synthesis of arylboronic esters bearing electrophilic functional groups and space integration with Suzuki–Miyaura coupling without intentionally added base. Chemical Communications. [Link]

-

Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

-

ResearchGate. (n.d.). A plausible mechanism for the iridium‐catalyzed C−H borylation of arenes. ResearchGate. [Link]

-

Nagaki, A., Moriwaki, Y., & Yoshida, J. (2012). Flow synthesis of arylboronic esters bearing electrophilic functional groups and space integration with Suzuki–Miyaura coupling without intentionally added base. RSC Publishing. [Link]

-

Unknown Author. (n.d.). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship. [Link]

-

Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

-

Wikipedia. (n.d.). Miyaura borylation. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. Illinois Chemistry. [Link]

-

Unknown Author. (n.d.). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. PMC. [Link]

-

Unknown Author. (2019). Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents. PMC. [Link]

-

Partridge, B. M., & Hartwig, J. F. (2013). Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation. Organic Letters. [Link]

-